Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Hepatic Porphyria Heme Biosynthesis Ferrochelatase Inhibition

3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (CAS 632-93-9), widely designated as DDC, is a synthetically derived 1,4-dihydropyridine (1,4-DHP) compound that functions as an orally active porphyrin inducer and a potent ferrochelatase inhibitor. Unlike the majority of clinically utilized 1,4-DHPs which act as calcium channel blockers, this compound's primary pharmacological utility lies in its capacity to disrupt the heme biosynthetic pathway, thereby making it a critical chemical tool for constructing specific animal models of hepatic injury.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 632-93-9
Cat. No. B146644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS632-93-9
Synonyms3,5-Dicarbethoxy-1,4-Dihydrocollidine
3,5-Diethoxycarbonyl-1,4-Dihydro-2,4,6-Trimethylpyridine
Dicarbethoxydihydrocollidine
Diethoxycarbonyldihydrocollidine
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C
InChIInChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3
InChIKeyCDVAIHNNWWJFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (CAS 632-93-9): Essential Data for Procuring This Hepatic Research Tool


3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (CAS 632-93-9), widely designated as DDC, is a synthetically derived 1,4-dihydropyridine (1,4-DHP) compound that functions as an orally active porphyrin inducer and a potent ferrochelatase inhibitor . Unlike the majority of clinically utilized 1,4-DHPs which act as calcium channel blockers, this compound's primary pharmacological utility lies in its capacity to disrupt the heme biosynthetic pathway, thereby making it a critical chemical tool for constructing specific animal models of hepatic injury . Characterized as an almost white crystalline powder with a melting point of 130-132 °C and a molecular weight of 267.32 g/mol, it is commercially available in purities typically ≥98% [1]. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Why Generic 1,4-Dihydropyridines Cannot Substitute for 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate


A direct substitution of 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate with other 1,4-dihydropyridine derivatives is scientifically invalid due to a fundamental divergence in primary mechanism. While the 1,4-DHP scaffold is famously associated with L-type calcium channel antagonism (e.g., nifedipine), this specific congener exhibits negligible calcium channel blocking activity; instead, its validated, primary biochemical action is the inhibition of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway . This unique mode of action is not shared by calcium channel-blocking 1,4-DHPs, nor can it be replicated by other common porphyrin inducers like allylisopropylacetamide (AIA), which operate via a different mechanism (cytochrome P450-mediated heme destruction) [1]. Consequently, in established protocols for inducing Mallory-Denk bodies or modeling specific cholestatic conditions, substituting DDC with another 1,4-DHP or an alternative porphyrin inducer will fail to replicate the required ferrochelatase inhibition and the resultant downstream pathology, leading to invalid experimental models and non-reproducible data.

Quantitative Evidence Guide: Why 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate Is the Validated Choice for Specific Hepatic Models


DDC's Mechanism as a Ferrochelatase Inhibitor Provides a Unique and Non-Substitutable Model for Heme Synthesis Disruption

In contrast to the porphyrogenic agent allylisopropylacetamide (AIA), which destroys cytochrome P450 heme, 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC) acts as a direct inhibitor of ferrochelatase, the enzyme catalyzing the insertion of Fe²⁺ into protoporphyrin IX [1]. This mechanistic distinction translates to a 28-fold induction of liver apolipoprotein A-IV mRNA in mice treated with DDC, compared to only a 2- to 3-fold induction following treatment with the alternative porphyrin inducer AIA [2].

Hepatic Porphyria Heme Biosynthesis Ferrochelatase Inhibition

DDC Is the Sole 1,4-DHP Capable of Reproducibly Inducing Mallory-Denk Body (MDB) Formation In Vivo

Chronic oral administration of 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC) to mice is a validated and widely accepted method for inducing Mallory-Denk bodies (MDBs), which are cytoplasmic protein aggregates characteristic of alcoholic and non-alcoholic steatohepatitis [1]. This is a well-documented, compound-specific effect that is not observed with other 1,4-dihydropyridines (e.g., nifedipine, amlodipine), which instead act as calcium channel blockers . In a standardized 10-week feeding protocol, DDC reliably induces MDB formation in mouse liver [2].

Mallory-Denk Body Alcoholic Hepatitis Model Protein Aggregation

DDC's Efficacy in Cholestasis Modeling Is a Distinct Application, Unrelated to Calcium Channel Modulation

Administration of 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC) in a diet induces small bile duct obstruction, leading to cholestasis and subsequent liver fibrosis, thereby modeling key features of sclerosing cholangitis . This application is a direct consequence of its porphyrin-inducing properties and is entirely unrelated to the primary pharmacology of calcium channel-blocking 1,4-DHPs. In comparative lipidomics studies of four acute intrahepatic cholestasis models, the metabolic disorder signature induced by DDC was found to be similar to that of alpha-naphthylisothiocyanate (ANIT), yet distinct from lithocholic acid (LCA) and ethinylestradiol (EE) models, indicating it elicits a specific pathophysiological profile [1].

Cholestasis Intrahepatic Bile Duct Obstruction Sclerosing Cholangitis Model

Validated Research Application Scenarios for 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (CAS 632-93-9)


Inducing a Reproducible Mallory-Denk Body (MDB) Model in Mice for Steatohepatitis Research

This compound is the definitive agent for establishing an in vivo model of MDB formation, a key pathological feature of alcoholic and non-alcoholic steatohepatitis. As demonstrated in Section 3, chronic administration via diet reliably induces MDBs in murine liver after 10 weeks, a phenotype not achievable with other 1,4-dihydropyridines [1]. This model is essential for investigating the molecular mechanisms of protein aggregation, cytoskeletal disruption, and for testing potential therapeutic interventions for steatohepatitis.

Creating a Ferrochelatase Inhibition Model for Studying Disrupted Heme Biosynthesis and Porphyria

DDC is the compound of choice for specifically inhibiting ferrochelatase, the terminal enzyme in heme synthesis. As outlined in Section 3, this mechanism is distinct from other porphyrin inducers like AIA, leading to a unique and robust transcriptional response, including a 28-fold induction of liver apolipoprotein A-IV mRNA [2]. This model is critical for studying the downstream effects of ferrochelatase deficiency, understanding the pathogenesis of erythropoietic protoporphyria, and for pharmacological screens targeting the heme biosynthetic pathway.

Establishing a Diet-Induced Mouse Model of Intrahepatic Cholestasis and Bile Duct Injury

Utilizing a DDC-supplemented diet provides a validated method for inducing small bile duct obstruction and cholestasis, leading to periductal fibrosis that recapitulates aspects of sclerosing cholangitis . As detailed in Section 3, this model has a distinct metabolic signature compared to other chemical cholestasis models, making it a valuable tool for dissecting the specific pathways involved in this subtype of cholestatic liver disease and for evaluating potential anti-fibrotic or choleretic therapies.

Quote Request

Request a Quote for Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.